4-bromo-3-methyl-alpha-methylbenzyl alcohol chiral building block
4-bromo-3-methyl-alpha-methylbenzyl alcohol chiral building block
An In-depth Technical Guide to the Chiral Building Block: 4-bromo-3-methyl-α-methylbenzyl alcohol
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, stereochemistry is not a trivial detail; it is a cornerstone of molecular design and function. The specific three-dimensional arrangement of atoms in a molecule, or its chirality, can dictate its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. It is this fundamental principle that drives the demand for enantiomerically pure building blocks.
Among these crucial synthons, chiral secondary alcohols are of paramount importance. This guide focuses on 4-bromo-3-methyl-α-methylbenzyl alcohol , also known as 1-(4-bromo-3-methylphenyl)ethanol. This molecule serves as a versatile chiral intermediate, providing a synthetically useful handle for the construction of more complex, high-value molecules. Its substituted phenyl ring and chiral hydroxyl group make it a key component in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1] This document provides a comprehensive technical overview of its synthesis, resolution, and application, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and optical properties of 4-bromo-3-methyl-α-methylbenzyl alcohol are critical for its handling, characterization, and use in synthesis. The racemic form is typically a solid at room temperature, while the enantiopure forms are often liquids.
| Property | Racemic (±) | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | 215.09 g/mol |
| Appearance | Solid | Liquid | Liquid |
| Melting Point | 42-46 °C | Not Applicable | Not Applicable |
| Boiling Point | Not specified | Not specified | Not specified |
| Density (@ 25°C) | Not specified | 1.322 g/mL[2] | 1.322 g/mL[3] |
| Refractive Index (n20/D) | Not specified | 1.569[2] | 1.570[3] |
| Optical Rotation [α]20/D | 0° | +39° (c=1 in chloroform)[2] | -38.0° (c=1 in chloroform)[3] |
Synthesis of Racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol
The most direct and common route to the racemic alcohol is through the reduction of the corresponding ketone, 4-bromo-3-methylacetophenone. This transformation is typically achieved with high efficiency using standard hydride reducing agents.
Core Reaction: Ketone Reduction
The carbonyl group of 4-bromo-3-methylacetophenone is reduced to a secondary alcohol using a nucleophilic hydride source. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation due to its selectivity, safety, and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[4] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol from 4-bromo-3-methylacetophenone.
Materials:
-
4-bromo-3-methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 4-bromo-3-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic alcohol.
-
The product can be purified further by column chromatography on silica gel if necessary.
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing this chiral building block.[5] Enzymatic kinetic resolution is a highly efficient and widely used method for this purpose.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[6] In the case of a racemic alcohol, the enzyme will selectively acylate one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. This process results in a mixture of an ester (from the more reactive enantiomer) and an alcohol (the less reactive enantiomer), which can then be easily separated by standard chromatographic techniques. The choice of enzyme and acyl donor is crucial for achieving high enantioselectivity.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol using Novozym 435.
Materials:
-
Racemic (±)-4-bromo-3-methyl-α-methylbenzyl alcohol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE) or Hexane (solvent)
-
Molecular sieves (optional, for drying)
-
Orbital shaker or magnetic stirrer, temperature-controlled bath.
Procedure:
-
To a flask, add the racemic alcohol (1.0 eq), the solvent (e.g., MTBE), and the acyl donor, vinyl acetate (0.6 eq). Using slightly more than 0.5 equivalents of the acyl donor ensures that the reaction can proceed to ~50% conversion.
-
Add the immobilized lipase, Novozym 435 (typically 10-20% by weight relative to the substrate).
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Maintain the reaction at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. This can take several hours to days depending on the specific conditions.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. These two compounds have different polarities and can be readily separated by standard flash column chromatography on silica gel.
-
The purified (R)-ester can be hydrolyzed back to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) or acid.
Alternative Resolution Method: Diastereomeric Salt Formation
A classical chemical approach involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9]
Workflow for Diastereomeric Resolution:
-
Esterification: React the racemic alcohol with a chiral resolving agent, such as an enantiopure carboxylic acid (e.g., (S)-mandelic acid) or an acid anhydride followed by a chiral base, to form a mixture of diastereomeric esters or salts.[8]
-
Separation: Exploit the different solubilities of the diastereomers to separate them by fractional crystallization. This may require testing various solvents and multiple recrystallization steps.
-
Hydrolysis: Cleave the chiral auxiliary from each separated diastereomer to recover the pure (R)- and (S)-enantiomers of the alcohol.
This method can be laborious and depends heavily on the crystallization behavior of the diastereomers, which is often unpredictable.[5]
Applications in Synthesis
The enantiopure forms of 4-bromo-3-methyl-α-methylbenzyl alcohol are valuable intermediates in asymmetric synthesis. The bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chiral hydroxyl group can be used to direct stereoselective reactions or can be converted into other functional groups.
-
Pharmaceutical Intermediates: Both the (R)- and (S)-enantiomers serve as building blocks for synthesizing complex active pharmaceutical ingredients (APIs). They are reported as intermediates in the synthesis of anti-tumor drugs and other biologically active molecules.[10][11]
-
Chiral Auxiliaries and Ligands: The chiral alcohol can be used to synthesize chiral auxiliaries or ligands for asymmetric catalysis.
-
Molecular Probes: This compound has been used as a molecular probe for preparing photosensitive materials and for labeling proteins and DNA.[11]
Conclusion
4-bromo-3-methyl-α-methylbenzyl alcohol is a strategically important chiral building block whose value is unlocked through efficient and scalable resolution techniques. While classical chemical methods are viable, enzymatic kinetic resolution offers a highly selective, mild, and often more sustainable pathway to obtaining the individual (R)- and (S)-enantiomers. The availability of these enantiopure intermediates provides chemists and drug developers with a powerful tool for the construction of complex, stereochemically defined molecules, ultimately accelerating the discovery and development of new medicines and materials.
References
-
Data Insights Market. (n.d.). (S)-4-Bromo-alpha-methylbenzyl Alcohol Navigating Dynamics Comprehensive Analysis and Forecasts 2026-2034. Retrieved from [Link]
-
African Rock Art. (n.d.). 4-Bromo-3-methylbenzyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth., 89, 105-114. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. JOCPR, 7(5), 311-322. Retrieved from [Link]
-
Raushel, F. M., et al. (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters. American Chemical Society. Retrieved from [Link]
-
Svendsen, J. S., & Sydnes, L. K. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chem. Scand., 44, 202–204. Retrieved from [Link]
-
Poppe, L., et al. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Institutes of Health (NIH). Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of Aldehydes and Ketones. Chemguide. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
-
YouTube. (2020). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]
-
YouTube. (2017). Reactions of ALCOHOLS (Protecting Groups, Pbr3, Oxidation, Reduction & More) PT1. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-4-溴-α-甲基苯甲醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-4-Bromo-alpha-methylbenzyl alcohol CAS#: 100760-04-1 [m.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datainsightsmarket.com [datainsightsmarket.com]
- 11. Page loading... [wap.guidechem.com]
